Cas no 866727-93-7 (5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline)

5-(4-Chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a structurally complex heterocyclic compound featuring a fused pyrazoloquinoline core with distinct substituents, including a 4-chlorophenylmethyl group and dimethoxy functionalities. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting specific biological pathways. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its versatility in synthetic modifications, enabling fine-tuning of physicochemical properties. Its rigid polycyclic framework may contribute to binding affinity and selectivity in drug discovery applications. The compound's stability and synthetic accessibility further support its utility as an intermediate in the development of novel therapeutic agents or as a reference standard in analytical studies.
5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline structure
866727-93-7 structure
商品名:5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline
CAS番号:866727-93-7
MF:C25H20ClN3O2
メガワット:429.898204803467
CID:6225528
PubChem ID:2136879

5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline
    • 5-(4-chlorobenzyl)-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
    • 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
    • AB00675033-01
    • AKOS001814034
    • 866727-93-7
    • 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline
    • F1604-0529
    • インチ: 1S/C25H20ClN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-8-10-18(26)11-9-16)15-20-24(27-28-25(19)20)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3
    • InChIKey: YHNIEIATCKQJRR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CN1C=C2C(C3C=CC=CC=3)=NN=C2C2C=C(C(=CC1=2)OC)OC

計算された属性

  • せいみつぶんしりょう: 429.1244046g/mol
  • どういたいしつりょう: 429.1244046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 581
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 49.2Ų

5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1604-0529-1mg
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866727-93-7 90%+
1mg
$54.0 2023-05-17

5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline 関連文献

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5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinolineに関する追加情報

5-(4-Chlorophenyl)methyl-7,8-Dimethoxy-3-Phenyl-5H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview

The compound with CAS No. 866727-93-7, commonly referred to as 5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features and versatile functional groups. The molecule's structure includes a pyrazolo[4,3-c]quinoline core with substituents such as a 4-chlorophenylmethyl group at position 5 and methoxy groups at positions 7 and 8. Additionally, a phenyl group is attached at position 3, contributing to the molecule's complexity and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and selective oxidations. Researchers have demonstrated that the synthesis of 5-(4-chlorophenyl)methyl derivatives can be optimized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-end applications in pharmaceuticals and materials science.

The structural uniqueness of pyrazolo[4,3-c]quinoline derivatives has drawn significant attention from the scientific community due to their potential as building blocks in drug design. Studies have shown that these compounds exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a recent study published in *Journal of Medicinal Chemistry* highlighted the ability of 5-(4-chlorophenyl)methyl substituted pyrazoloquinolines to inhibit key enzymes involved in inflammatory pathways. This finding underscores the compound's potential as a lead molecule for developing novel therapeutic agents.

In addition to its biological applications, 5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has shown remarkable electronic properties that make it a candidate for use in organic electronics. The molecule's extended conjugation system and electron-withdrawing substituents contribute to its high stability and conductivity. Researchers have explored its application in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where it has demonstrated superior performance compared to traditional materials.

The synthesis and characterization of this compound have also been facilitated by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools allow for precise determination of the molecule's structure and purity, ensuring its reliability for downstream applications. Furthermore, computational chemistry methods like density functional theory (DFT) have been employed to study the electronic properties of pyrazolo[4,3-c]quinoline derivatives at the molecular level.

Looking ahead, the development of novel synthetic strategies for 5-(4-chlorophenyl)methyl substituted pyrazoloquinolines is expected to open new avenues for their application in drug discovery and materials science. Collaborative efforts between chemists and biologists are likely to yield deeper insights into their biological mechanisms and therapeutic potentials. As research continues to unfold, this compound is poised to play a pivotal role in advancing both academic research and industrial innovations.

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